(3R,6R)-6-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid
CAS No.: 2248363-14-4
Cat. No.: VC6869524
Molecular Formula: C14H17NO5
Molecular Weight: 279.292
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2248363-14-4 |
---|---|
Molecular Formula | C14H17NO5 |
Molecular Weight | 279.292 |
IUPAC Name | (3R,6R)-6-methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid |
Standard InChI | InChI=1S/C14H17NO5/c1-10-7-15(12(9-19-10)13(16)17)14(18)20-8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12-/m1/s1 |
Standard InChI Key | FOVWXDCFBKKJBY-ZYHUDNBSSA-N |
SMILES | CC1CN(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Stereochemistry
(3R,6R)-6-Methyl-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid belongs to the morpholine carboxylate family, characterized by a six-membered morpholine ring (O and N atoms at positions 1 and 4, respectively) substituted with:
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A methyl group at position 6 (6R configuration)
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A phenylmethoxycarbonyl (Cbz) group at position 4
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A carboxylic acid moiety at position 3 (3R configuration).
The stereochemical arrangement at C3 and C6 is critical for its spatial orientation and interaction with biological targets. Comparative analysis of the (3S,6R)-6-methylmorpholine-3-carboxylic acid isomer (PubChem CID: 124510085) reveals that the 3R configuration alters hydrogen-bonding potential and molecular polarity .
Table 1: Core Molecular Properties
Synthetic Pathways and Reactivity
Synthesis of 4-Cbz Morpholine Derivatives
The synthesis of analogous compounds, such as (3R)-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid (CAS 1187928-95-5), involves:
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Morpholine Ring Formation: Cyclization of ethanolamine derivatives with carbonyl compounds.
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Cbz Protection: Introduction of the phenylmethoxycarbonyl group via reaction with benzyl chloroformate.
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Stereoselective Methylation: Enzymatic or chiral catalyst-mediated methylation at C6 to achieve the 6R configuration .
For the target compound, additional methylation at C6 would require selective reagents to preserve the 3R stereochemistry. A plausible route involves using (R)-epichlorohydrin as a chiral building block, followed by sequential protection and carboxylation .
Challenges in Stereochemical Control
The 3R,6R configuration introduces synthetic complexity due to:
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Ring Strain: Methyl substitution at C6 influences ring conformation, potentially leading to epimerization.
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Protection-Deprotection Dynamics: The Cbz group may undergo unintended cleavage under acidic conditions, necessitating mild deprotection strategies .
Physicochemical and Spectral Properties
Computational Predictions
Using PubChem data for (3S,6R)-6-methylmorpholine-3-carboxylic acid as a baseline, the following properties are extrapolated for the 3R,6R isomer:
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Water Solubility: Low (logS ≈ -3.1) due to hydrophobic Cbz and methyl groups.
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pKa: Carboxylic acid group ≈ 3.2; secondary amine ≈ 8.9.
Spectroscopic Signatures
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